molecular formula C20H21ClN4O4S B2479403 (E)-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 391885-59-9

(E)-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2479403
M. Wt: 448.92
InChI Key: KRJBUTNEBSOVTL-YDZHTSKRSA-N
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Description

(E)-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H21ClN4O4S and its molecular weight is 448.92. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Docking

Compounds similar to "(E)-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide" have been synthesized for the purpose of in silico molecular docking screenings towards specific target proteins. For instance, the synthesis of novel pyridine derivatives followed by their evaluation for antimicrobial and antioxidant activities demonstrates the potential of such compounds in drug discovery and biological applications (Flefel et al., 2018).

Reactions with Heteroarylhydrazines

Research into the reactions of acylglycines with heteroarylhydrazines, leading to the synthesis of acylamino substituted fused 1,2,4-triazoles and N-{2-[2-(heteroaryl)hydrazino]-2-oxoethyl}benzamides, indicates the compound's utility in the development of new heterocyclic compounds, which are crucial in the synthesis of pharmaceuticals and agrochemicals (Music & Verček, 2005).

Melanoma Cytotoxicity Studies

Benzamide derivatives, closely related to the chemical , have been conjugated with alkylating cytostatics and tested for their potential in targeted drug delivery against melanoma cells. Such studies highlight the compound's relevance in cancer research, particularly in the development of selective therapies for melanotic melanoma (Wolf et al., 2004).

Crystal Structural Analysis

The investigation of crystal structures of N-acylhydrazone isomers, including compounds with similar structural motifs, provides insights into their molecular arrangements and potential applications in the design of materials with specific physical properties. Such analyses are crucial in the field of material science for the development of novel materials (Purandara et al., 2021).

Anticonvulsant Activity Studies

The synthesis and evaluation of enaminones derived from cyclic beta-dicarbonyl precursors, including those related to the specified compound, for anticonvulsant activities underscore their potential applications in neuroscience and pharmacology. Such studies contribute to the development of new therapeutic agents for epilepsy and other neurological disorders (Edafiogho et al., 1992).

properties

IUPAC Name

N-[2-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O4S/c21-18-6-2-1-5-16(18)13-23-24-19(26)14-22-20(27)15-7-9-17(10-8-15)30(28,29)25-11-3-4-12-25/h1-2,5-10,13H,3-4,11-12,14H2,(H,22,27)(H,24,26)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJBUTNEBSOVTL-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NN=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)N/N=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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